molecular formula C19H24N4OS B357726 2-[methyl-[7-(2-methylpropyl)-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl]amino]ethanol CAS No. 847242-91-5

2-[methyl-[7-(2-methylpropyl)-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl]amino]ethanol

Cat. No.: B357726
CAS No.: 847242-91-5
M. Wt: 356.5g/mol
InChI Key: UJEPCUKODWSMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-isobutyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-yl)(methyl)amino]ethanol is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-isobutyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-yl)(methyl)amino]ethanol involves multiple steps, including the formation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. One approach involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with an acetyl moiety, followed by cyclization and elimination of N,N-dimethylpropionamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-isobutyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-7-yl)(methyl)amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents

Properties

CAS No.

847242-91-5

Molecular Formula

C19H24N4OS

Molecular Weight

356.5g/mol

IUPAC Name

2-[methyl-[7-(2-methylpropyl)-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl]amino]ethanol

InChI

InChI=1S/C19H24N4OS/c1-11(2)9-14-12-5-4-6-13(12)15-16-17(25-19(15)22-14)18(21-10-20-16)23(3)7-8-24/h10-11,24H,4-9H2,1-3H3

InChI Key

UJEPCUKODWSMPE-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)N(C)CCO

Canonical SMILES

CC(C)CC1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)N(C)CCO

Origin of Product

United States

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